6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
CAS No.:
Cat. No.: VC20138387
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10ClN3O |
|---|---|
| Molecular Weight | 271.70 g/mol |
| IUPAC Name | 6-chloro-8-pyridin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C14H10ClN3O/c15-14-11(7-16)10-3-6-19-8-12(10)13(18-14)9-1-4-17-5-2-9/h1-2,4-5H,3,6,8H2 |
| Standard InChI Key | XACFHASEVKZWPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC2=C1C(=C(N=C2C3=CC=NC=C3)Cl)C#N |
Introduction
6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex heterocyclic compound featuring a pyrano-pyridine core with a chloro and pyridin-4-yl substituent. This compound is of interest in various fields, including medicinal chemistry and material science, due to its unique structural and chemical properties.
Chemical Reactivity:
-
The compound's reactivity is influenced by its electronic structure and steric factors associated with the chloro and pyridin-4-yl substituents.
-
It can undergo various chemical reactions typical of heterocycles, including nucleophilic substitution and addition reactions.
Potential Applications
Given its unique chemical structure, 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile may have potential applications in:
-
Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific biological pathways.
-
Material Science: Its heterocyclic structure could be useful in the development of novel materials with specific optical or electrical properties.
Data Table: Specifications of 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
| Property | Description |
|---|---|
| CAS Number | 1005009-91-5 |
| Chemical Structure | Pyrano-pyridine core with chloro and pyridin-4-yl substituents |
| Synthesis | Cyclization of precursors under acidic or basic conditions |
| Potential Applications | Medicinal chemistry, material science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume